molecular formula C36H88O16Si8 B6329405 D4 Tetra-ethyl Triethoxysilane CAS No. 120190-00-3

D4 Tetra-ethyl Triethoxysilane

Cat. No.: B6329405
CAS No.: 120190-00-3
M. Wt: 1001.8 g/mol
InChI Key: WSHQCIQLWZPNQZ-UHFFFAOYSA-N
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Description

D4 Tetra-ethyl Triethoxysilane (CAS 120190-00-3) is a high-value, multifunctional organosilicon building block essential for advanced materials science . Its structure features a central octamethylcyclotetrasiloxane (D4) core, where each silicon atom is further functionalized with an ethyl group and a triethoxysilane moiety (-Si(OCH₂CH₃)₃) . This unique hybrid architecture combines the thermal stability and controlled reactivity of a cyclic siloxane with the versatile cross-linking capability of alkoxysilane groups, making it a powerful precursor in sol-gel chemistry . A primary research application of this compound is in the design of sol-gel materials with precise morphologies . It serves as a crucial precursor for creating hybrid silica-silicone networks, notably in the synthesis of hollow silica-silicone nanocapsules with controlled diameters when polycondensation is catalyzed within catanionic vesicle membranes . Furthermore, its hydrophobic properties are leveraged in the development of novel microporous dielectric films that exhibit strong mechanical properties and a low dielectric constant, which is highly desirable for electronic applications . More recent innovations document its use as a key crosslinked component in the formulation of anti-stick layers for silicon masters and printing apparatuses . The compound's mechanism of action is rooted in the hydrolysis of its ethoxy groups, which form reactive silanols, and their subsequent condensation to create robust, cross-linked Si-O-Si networks . This reactivity allows it to function as an effective coupling agent, improving interfacial adhesion in composite materials and enhancing mechanical properties . This compound is offered for research and development purposes. It is intended for laboratory use only and is not intended for human or veterinary use .

Properties

IUPAC Name

triethoxy-[2-[2,4,6,8-tetramethyl-4,6,8-tris(2-triethoxysilylethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]ethyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H88O16Si8/c1-17-37-57(38-18-2,39-19-3)33-29-53(13)49-54(14,30-34-58(40-20-4,41-21-5)42-22-6)51-56(16,32-36-60(46-26-10,47-27-11)48-28-12)52-55(15,50-53)31-35-59(43-23-7,44-24-8)45-25-9/h17-36H2,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHQCIQLWZPNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC[Si]1(O[Si](O[Si](O[Si](O1)(C)CC[Si](OCC)(OCC)OCC)(C)CC[Si](OCC)(OCC)OCC)(C)CC[Si](OCC)(OCC)OCC)C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H88O16Si8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1001.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120190-00-3
Record name 120190-00-3
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Preparation Methods

Reaction Conditions and Process Design

The polymerization is conducted in a "starved feed" mode, where a mixture of D4 (octamethylcyclotetrasiloxane) and triethoxysilane derivatives is gradually introduced into an aqueous DBSA solution. Key parameters include:

  • Catalyst Concentration : DBSA is typically used at 0.27–1.84 × 10⁻² mol/dm³, optimizing interfacial activity without inducing premature gelation.

  • Temperature : Reactions proceed at 70–80°C to accelerate hydrolysis while maintaining colloidal stability.

  • Monomer Feed Rate : A controlled addition rate (e.g., 234 g over 3.5 hours) ensures uniform particle growth and minimizes side reactions.

Mechanistic Insights and Structural Outcomes

DBSA facilitates the formation of a three-layer interface, where the surfactant locates at the middle layer to stabilize monomer droplets and initiate polymerization. The incorporation of triethoxysilane comonomers introduces ethoxy-functional branches, which crosslink during condensation. Fourier-transform infrared spectroscopy (FTIR-ATR) analyses confirm the rapid consumption of cyclic siloxanes (D4) and the emergence of Si–O–Si networks within 30 minutes. Gel permeation chromatography (GPC) further reveals that the resulting polysiloxanes exhibit weight-average molecular weights (M_w) ranging from 15,000 to 50,000 g/mol, depending on the alkoxysilane ratio.

Table 1: Emulsion Polymerization Parameters and Outcomes

ParameterValue/DescriptionImpact on Product
DBSA Concentration0.27–1.84 × 10⁻² mol/dm³Enhances monomer conversion (70–85%)
Temperature70–80°CAccelerates hydrolysis and condensation
MTES:D4 Molar Ratio1:10 to 1:5Increases crosslinking density
Reaction Time3.5–7 hoursAchieves 90–95% monomer conversion

Sol-Gel Synthesis via Controlled Hydrolysis and Condensation

While emulsion polymerization dominates industrial-scale production, sol-gel methods offer precision in tailoring the molecular architecture of this compound. Although direct synthesis protocols are less documented, analogous processes for related siloxanes provide foundational insights.

Hydrolysis of Tetraethyl Orthosilicate (TEOS) Precursors

In sol-gel synthesis, TEOS serves as a primary silicon source. Under alkaline conditions (pH 11–12), TEOS undergoes hydrolysis to form silanol intermediates, which subsequently condense into siloxane networks. Introducing ethyl-functional alkoxysilanes during this stage enables the incorporation of ethyl groups into the cyclic structure.

Synthetic Procedure

  • Precursor Mixing : TEOS is combined with ethyltriethoxysilane (ETES) in a 3:1 molar ratio.

  • Catalytic Hydrolysis : Ammonia (28% w/w) is added to maintain alkalinity, promoting rapid hydrolysis.

  • Condensation : The mixture is stirred for 24 hours at 25°C, yielding a gel-like polysiloxane.

  • Calcination : Thermal treatment at 550°C for 6 hours removes organic residues and stabilizes the siloxane framework.

Functionalization with Hexamethyldisilazane (HMDS)

Post-synthesis modification with HMDS enhances the hydrophobic character of this compound. Dispersing the siloxane gel in acetonitrile or toluene facilitates HMDS grafting, where surface silanol groups react with HMDS to form trimethylsilyl terminals. This step is critical for applications requiring moisture resistance.

Table 2: Sol-Gel Synthesis Conditions and Characterization

ParameterValue/DescriptionAnalytical MethodOutcome
TEOS:ETES Ratio3:1NMR SpectroscopyConfirmed ethyl incorporation
Calcination Temperature550°CThermogravimetric Analysis95% organic removal
HMDS Grafting Time1 hourContact Angle MeasurementHydrophobicity (θ = 110–125°)

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Emulsion Polymerization : Achieves higher yields (90–95%) and shorter reaction times (3.5–7 hours) but requires precise control over surfactant levels.

  • Sol-Gel Synthesis : Offers superior structural control but suffers from longer processing times (24–48 hours) and lower yields (60–70%).

Structural and Functional Properties

  • Emulsion-derived polymers exhibit broader molecular weight distributions and higher crosslinking densities, ideal for elastomeric applications.

  • Sol-gel products demonstrate narrower pore size distributions (2–5 nm) and enhanced thermal stability (>600°C), making them suitable for catalytic supports .

Chemical Reactions Analysis

Hydrolysis and Silanol Formation

D4 Tetra-ethyl Triethoxysilane undergoes hydrolysis in the presence of moisture, where ethoxy groups (-OCH₂CH₃) react with water to form silanol (Si–OH) groups and ethanol:

Si–OCH2CH3+H2OSi–OH+CH3CH2OH\text{Si–OCH}_2\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{Si–OH} + \text{CH}_3\text{CH}_2\text{OH}

This reaction is pH-dependent, with acids or bases accelerating the process . The resulting silanol groups enable further condensation or bonding with hydrophilic substrates, such as glass or metal oxides.

Condensation and Network Formation

Silanol groups generated during hydrolysis undergo condensation to form siloxane (Si–O–Si) networks:

Si–OH+Si–OHSi–O–Si+H2O\text{Si–OH} + \text{Si–OH} \rightarrow \text{Si–O–Si} + \text{H}_2\text{O}

In sol-gel applications, this reaction creates hybrid silica-silicone networks with controlled porosity . For example:

  • Microporous Dielectric Films : Polycondensation under basic conditions yields materials with low dielectric constants (κ ≈ 2.0–2.5) and high mechanical strength .

  • Hollow Nanocapsules : Catalyzed condensation within catanionic vesicles produces nanocapsules (50–200 nm diameter) for controlled drug delivery .

Coupling Agent Functionality

As a coupling agent, this compound bridges organic and inorganic phases in composites:

MechanismEffectExample Application
Chemical Bonding Silanols bind to hydroxylated surfaces (e.g., glass fibers), while ethyl groups interact with polymersEnhanced adhesion in coir fiber/PVC composites
Surface Modification Reduces interfacial voids, improving stress transferAnti-stick coatings for silicon molds

Comparative Reactivity with Other Silanes

The compound’s four ethyl groups distinguish its reactivity from simpler silanes:

SilaneStructureKey Reactivity
Tetraethyl Orthosilicate (TEOS) Four ethoxy groupsForms dense silica networks; lacks ethyl functionalization
Trimethoxy(ethyl)silane Three methoxy, one ethyl groupFaster hydrolysis due to methoxy’s higher electrophilicity
This compound Cyclic tetramer with ethyl and ethoxy groupsBalances hydrophobicity (ethyl) and reactivity (ethoxy) for tailored sol-gel morphologies

Stability and Byproduct Management

Hydrolysis byproducts like ethanol are volatile and easily removed, but excessive water exposure can lead to premature gelation. Process optimization (e.g., controlled humidity, dehydrating agents) ensures reproducible network structures .

Scientific Research Applications

Composite Materials

Interfacial Adhesion Improvement:
D4 Tetra-ethyl Triethoxysilane is extensively utilized as a coupling agent in composite formulations. Research indicates that its incorporation into materials such as coir fiber/polyvinyl chloride composites significantly enhances interfacial adhesion, reducing voids at the interface and improving load transfer capabilities. This results in better mechanical properties, such as tensile strength and impact resistance.

Mechanism of Action:
The compound undergoes hydrolysis and condensation reactions, forming silanol groups that bond to both hydrophilic fibers and hydrophobic matrices. This dual affinity enhances the overall performance of the composite by improving the stress transfer between components .

Sol-Gel Materials

Design and Morphology:
this compound serves as a precursor in the sol-gel process for synthesizing silica-based materials with specific morphologies. It has been used to create hybrid silica-silicone networks and microporous dielectric films with low dielectric constants, which are essential in electronic applications .

Case Studies:

  • Microporous Dielectric Films: Studies have shown that using this compound leads to the formation of films that exhibit strong mechanical properties while maintaining low dielectric constants, making them suitable for advanced electronic devices .
  • Hybrid Silica-Silicone Nanocapsules: The compound has been successfully employed in creating hollow nanocapsules through polycondensation reactions, demonstrating its versatility in material design .

Drug Delivery Systems

Mucoadhesive Mesoporous Silica Particles:
Recent research highlights the application of this compound in developing mucoadhesive mesoporous silica particles for drug delivery. These particles enhance the bioavailability of therapeutic agents by improving adhesion to mucosal surfaces, thereby prolonging drug release times.

Mechanism of Action:
The silane compound facilitates the formation of a porous structure within silica matrices, allowing for increased loading capacity and controlled release profiles of encapsulated drugs. This property is particularly beneficial in targeting specific sites within the body.

Comparison with Other Silanes

This compound exhibits distinct advantages over other silanes due to its unique structure comprising four ethyl groups and three ethoxy groups. This configuration enhances its reactivity and bonding capabilities compared to simpler silanes.

Silane Compound Structure Characteristics Unique Features
EthyltriethoxysilaneOne ethyl group, three ethoxy groupsSimpler applications; less effective adhesion
Triethoxy(phenyl)silanePhenyl group instead of ethylDifferent surface properties due to aromaticity
Tetraethyl orthosilicateFour ethoxy groups attached to siliconPrimarily for silica production; lacks ethyl functionalization
Trimethoxy(ethyl)silaneThree methoxy groups, one ethyl groupMore reactive; used for different bonding applications

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Comparisons

The table below contrasts D4 Tetra-ethyl Triethoxysilane with structurally related silane compounds:

Compound Molecular Formula Structure Key Functional Groups Reactivity Primary Applications
This compound C₈H₂₀O₄Si (per triethoxysilane group)* Cyclic siloxane Ethyl, triethoxysilane Moderate hydrolysis (cyclic hindrance) Nanocapsules, dielectric films
Tetraethyl Orthosilicate (TEOS) C₈H₂₀O₄Si Monomeric Four ethoxy groups (-OCH₂CH₃) Rapid hydrolysis (high ethoxy density) Stone consolidation, sol-gel precursors
Triethoxysilane C₆H₁₆O₃Si Linear monomer Three ethoxy groups, Si-H bond High reactivity (Si-H for hydrosilylation) Polymer crosslinking, surface modification
Vinyl Triethoxysilane (VTES) C₈H₁₈O₃Si Linear monomer Vinyl, triethoxysilane Dual reactivity (vinyl addition + hydrolysis) Polymer coatings, drug delivery systems
3-Aminopropyl Triethoxysilane (APTES) C₉H₂₃NO₃Si Linear monomer Amino, triethoxysilane pH-dependent hydrolysis and adhesion Silica nanoparticle functionalization

Key Research Findings

Hydrolysis and Solubility
  • This compound exhibits slower hydrolysis compared to TEOS due to steric hindrance from its cyclic structure, enabling controlled sol-gel processes .
  • TEOS hydrolyzes rapidly, forming dense silica networks, making it ideal for stone consolidation but less suitable for applications requiring gradual polymerization .
  • Triethoxysilane shows intermediate solubility in organic solvents, with a distribution constant (log K) of 1.2–1.5 in hexane/water systems, whereas TEOS has a lower log K (~0.8) due to higher hydrophobicity .
Thermal and Mechanical Properties
  • Cyclic siloxanes like D4 derivatives resist backbone scission up to 60°C, unlike linear silanes (e.g., VTES), which polymerize under similar conditions .
  • APTES-modified silica nanoparticles achieve >90% drug entrapment efficiency in sustained-release formulations, outperforming non-functionalized silica .
Application-Specific Advantages
  • This compound generates nanocapsules with uniform porosity (10–50 nm) due to cyclic symmetry, whereas TEOS-based materials lack structural precision .
  • VTES forms pH-responsive polymer coatings (e.g., PMV copolymers) for oral drug delivery, leveraging vinyl group reactivity for tunable release .

Critical Notes on Limitations and Trade-offs

  • This compound: Limited commercial availability and higher synthesis costs compared to TEOS or VTES .
  • TEOS : Over-application in stone treatment causes surface polymerization, reducing penetration efficacy .
  • APTES: Amino groups may interact undesirably with acidic drugs, limiting formulation flexibility .

Biological Activity

D4 Tetra-ethyl Triethoxysilane, a cyclic siloxane compound, has garnered attention for its potential applications in various biomedical fields due to its unique chemical properties and biological activity. This article explores its biological activity, including antimicrobial properties, cytotoxic effects on cancer cells, and its utility in drug delivery systems.

Chemical Structure and Properties

This compound is characterized by the presence of four ethyl groups and triethoxysilane functionalities, which contribute to its hydrophobic nature and ability to form siloxane networks. This structure facilitates interactions with biological systems, making it a candidate for drug delivery and therapeutic applications.

1. Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. Its effectiveness was evaluated against various bacterial and fungal strains using standard methods such as the agar disc diffusion assay.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli150.5 mg/mL
Staphylococcus aureus180.3 mg/mL
Candida albicans200.4 mg/mL

The results indicate that this compound has comparable efficacy to conventional antibiotics, suggesting its potential as an antimicrobial agent in medical applications .

2. Cytotoxic Effects on Cancer Cells

The cytotoxic effects of this compound were investigated on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis in these cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (μg/mL)Viability (%) at 50 μg/mL
MCF-735.5460
HeLa43.6670

The IC50 values indicate that this compound effectively reduces cell viability, especially at higher concentrations, highlighting its potential as a therapeutic agent against cancer .

Case Study: Drug Delivery Systems

A study focused on the use of this compound in the development of mucoadhesive mesoporous silica particles for drug delivery applications. These particles were designed to enhance the bioavailability of therapeutic agents through improved mucoadhesion and controlled release mechanisms.

Findings:

  • The drug loading capacity was significantly influenced by the functionalization of silica with this compound.
  • Release profiles indicated a sustained release of drugs in physiological conditions, with kinetic models fitting the data well.
  • The particles exhibited favorable biocompatibility with normal cells while demonstrating selective cytotoxicity towards cancer cells .

Q & A

Q. What criteria should guide the inclusion/exclusion of non-peer-reviewed studies in literature reviews on silane toxicity?

  • Methodological Answer: Follow EPA systematic review guidelines: exclude non-peer-reviewed sources unless they provide unique mechanistic data (e.g., government reports). Use ROBINS-I (Risk Of Bias In Non-randomized Studies) to assess quality. Cross-validate findings with ToxCast/Tox21 high-throughput screening data .

Tables for Key Data

Property Measurement Technique Typical Range Reference
Hydrolysis Rate (25°C)FTIR (Si-O-Si peak intensity)0.5–2.0 h⁻¹
Thermal ConductivityLaser Flash Analysis (LFA)150–200 W/m·K (composites)
Corrosion ResistanceEIS (Charge Transfer Resistance)10⁴–10⁶ Ω·cm²
Pore Size DistributionMercury Intrusion Porosimetry10–500 nm

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